molecular formula C27H38BFO2Si B8231726 ((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane

((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane

Cat. No.: B8231726
M. Wt: 452.5 g/mol
InChI Key: DGKFALHOXXLEEF-UHFFFAOYSA-N
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Description

((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane is a useful research compound. Its molecular formula is C27H38BFO2Si and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C27H38BFO2SiC_{27}H_{38}BFO_{2}Si, with a molecular weight of 452.48 g/mol. The structure features a naphthalene ring substituted with a fluorine atom and a triisopropylsilane group, along with a boron-containing dioxaborolane moiety. This unique arrangement contributes to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC27H38BFO2Si
Molecular Weight452.48 g/mol
CAS Number2503307-87-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of ((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane primarily involves its interactions with biological macromolecules. The presence of the boron atom is significant as boron compounds have been shown to exhibit various biological activities, including:

  • Anticancer Activity : Boron-containing compounds can influence cellular processes such as apoptosis and cell proliferation. Studies have indicated that they may inhibit tumor growth by interfering with metabolic pathways.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.
  • Neuroprotective Effects : Certain studies suggest that compounds similar to this one may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on boron-containing naphthalene derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
    • Another research highlighted the efficacy of similar compounds in reducing tumor size in xenograft models by targeting specific oncogenic pathways .
  • Antimicrobial Activity :
    • Research published in the Journal of Medicinal Chemistry reported that naphthalene derivatives with boron moieties showed significant antibacterial activity against Gram-positive bacteria .
    • In vitro studies indicated that these compounds could inhibit the growth of resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
  • Neuroprotective Effects :
    • A recent investigation into the neuroprotective properties of boron-containing compounds found that they could reduce oxidative stress markers in neuronal cultures exposed to toxic agents .
    • These findings support the hypothesis that such compounds may be beneficial in treating neurodegenerative diseases.

Properties

IUPAC Name

2-[2-fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38BFO2Si/c1-18(2)32(19(3)4,20(5)6)17-16-22-24(29)15-14-21-12-11-13-23(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-15,18-20H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKFALHOXXLEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3C#C[Si](C(C)C)(C(C)C)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38BFO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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